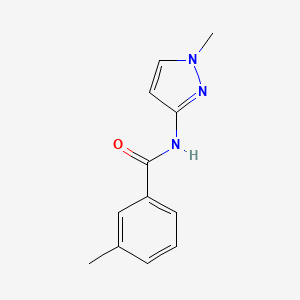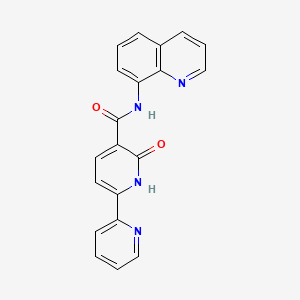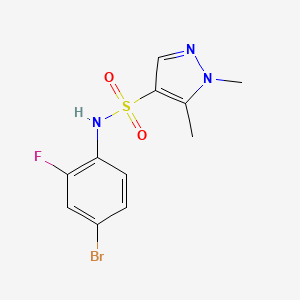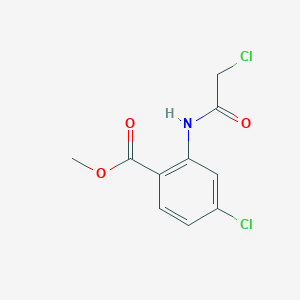
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPB, and it is a pyrazole-based inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been linked to the treatment of insulin resistance and type 2 diabetes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by MPB leads to the activation of insulin signaling pathways, resulting in improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In animal models, MPB has been shown to improve glucose tolerance, insulin sensitivity, and glucose uptake. MPB has also been shown to reduce hepatic glucose production and improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide in lab experiments include its potent and selective inhibition of PTP1B, which makes it an ideal tool for studying insulin signaling pathways. The limitations of using MPB in lab experiments include its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of MPB. Another area of interest is the investigation of the effects of MPB on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of MPB in other diseases, such as cancer and obesity, warrant further investigation.
Synthesemethoden
The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves a series of chemical reactions. The first step involves the reaction of 2-cyanoacetamide with hydrazine hydrate to form 1-methyl-1H-pyrazole-3-carboxamide. The second step involves the reaction of 1-methyl-1H-pyrazole-3-carboxamide with 3-methylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is the treatment of insulin resistance and type 2 diabetes. PTP1B inhibition by MPB has been shown to improve insulin signaling and glucose homeostasis in animal models.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-4-3-5-10(8-9)12(16)13-11-6-7-15(2)14-11/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYCQFCFBMUKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7532354.png)
![1-[(4-Chlorophenyl)-cyclopropylmethyl]-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7532355.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B7532362.png)

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)


![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7532413.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)
![3-[5-(2-fluorophenyl)furan-2-yl]-N-[2-(2-imidazol-1-ylethoxy)phenyl]propanamide](/img/structure/B7532434.png)


